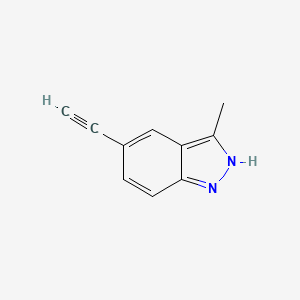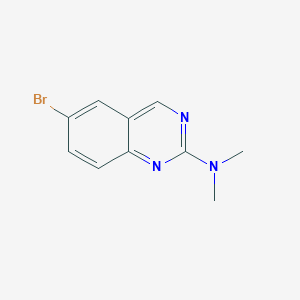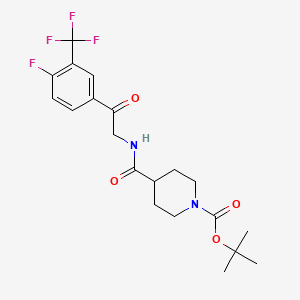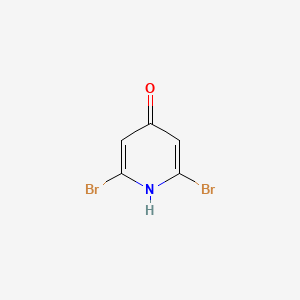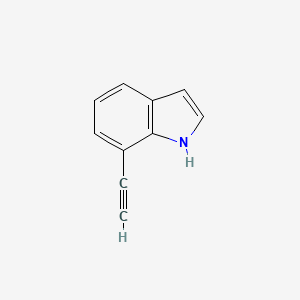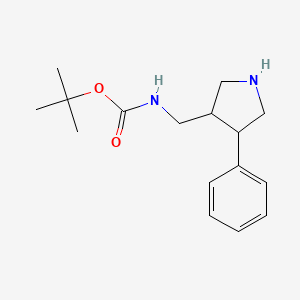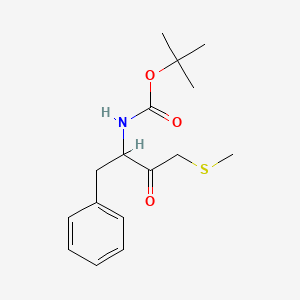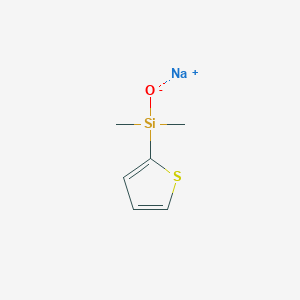
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline
Übersicht
Beschreibung
“2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline” is a chemical compound . It is an intermediate of Brigatinib, a medicine used to treat cancer that suppresses epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .
Molecular Structure Analysis
The molecular formula of “2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline” is C13H20N2O2 . The InChI code is 1S/C13H20N2O2/c1-15-7-5-10(6-8-15)17-11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of “2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline” is 236.31 . It is a liquid at room temperature . The compound should be stored in a refrigerator to maintain its stability .Wissenschaftliche Forschungsanwendungen
Inhibition of Src Kinase Activity
- Boschelli et al. (2001) explored the synthesis of several analogs of 4-phenylamino-3-quinolinecarbonitriles, which includes compounds related to 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline. These compounds demonstrated significant inhibition of Src kinase activity and Src-mediated cell proliferation, indicating potential applications in cancer research and treatment (Boschelli et al., 2001).
Antimicrobial Activity
- Habib et al. (2013) and Harini et al. (2014) reported the synthesis and evaluation of compounds related to 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline, demonstrating significant antimicrobial activity. These studies highlight the potential use of such compounds in developing new antimicrobial agents (Habib et al., 2013), (Harini et al., 2014).
Corrosion Inhibition
- Dagdag et al. (2019) investigated the use of aromatic epoxy monomers, including structures similar to 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline, as corrosion inhibitors for carbon steel. The study found these compounds to be effective, opening up avenues in materials science and engineering (Dagdag et al., 2019).
Photopolymerization and Electrochromic Materials
- Guillaneuf et al. (2010) and Li et al. (2017) focused on the use of aniline derivatives in photopolymerization and as electrochromic materials, respectively. These studies provide insights into the potential of such compounds in advanced material science applications (Guillaneuf et al., 2010), (Li et al., 2017).
Synthetic and Catalytic Applications
- Various studies, such as those by Ortiz-Marciales et al. (2000) and Zheng et al. (2019), have explored the synthesis and reactions of compounds structurally related to 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline. These compounds have shown promise in synthetic chemistry and catalysis, demonstrating their versatility in different chemical reactions (Ortiz-Marciales et al., 2000), (Zheng et al., 2019).
Cytotoxicity and Cancer Research
- Studies by Berardi et al. (2005) and Zayed et al. (2019) have shown that aniline derivatives, including those structurally related to 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline, possess cytotoxic properties. These findings are significant in cancer research, particularly in exploring new therapeutic agents (Berardi et al., 2005), (Zayed et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxy-4-(1-methylpiperidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-15-7-5-10(6-8-15)17-11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWVCSNXEQMXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC(=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716901 | |
| Record name | 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline | |
CAS RN |
761440-71-5 | |
| Record name | 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

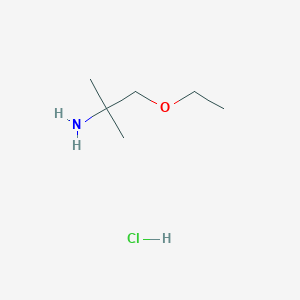
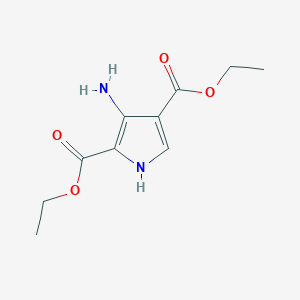
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)
